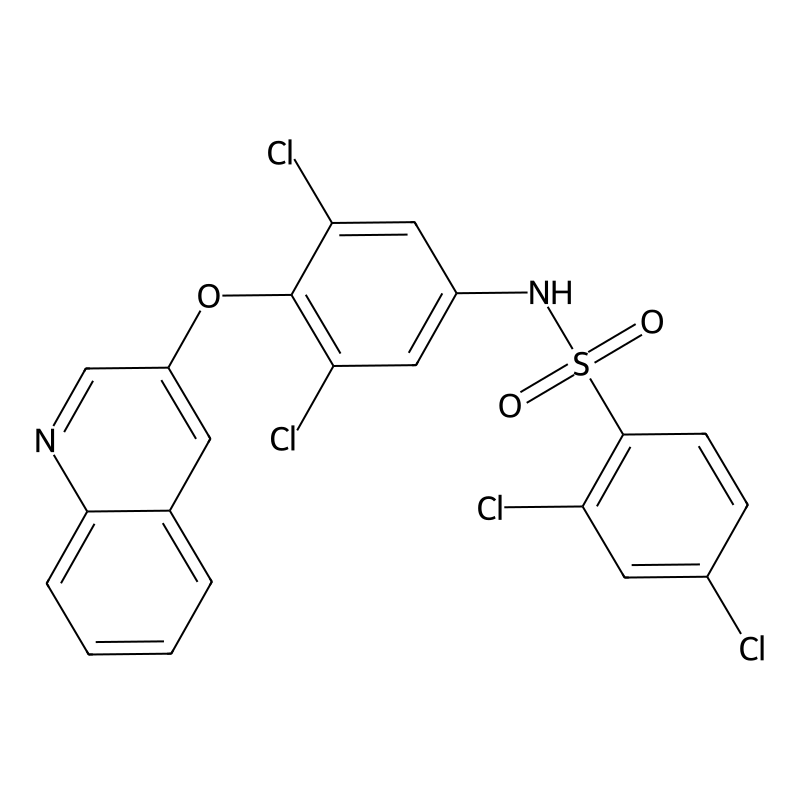

Benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)-, also known as INT131 or AMG-131, is a synthetic compound characterized by its complex structure comprising multiple chlorine atoms and a quinoline moiety. The molecular formula for this compound is C21H12Cl4N2O3S, with a molecular weight of approximately 514.21 g/mol. This compound exhibits significant potential in pharmacological applications, particularly in the modulation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and lipid homeostasis .

The chemical reactivity of benzenesulfonamide derivatives often involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of sulfonamide and chloro substituents. The compound can undergo hydrolysis under acidic or basic conditions, leading to the release of the sulfonamide group. Additionally, the dichloro substitutions may facilitate further reactions such as coupling reactions with other nucleophiles, making it a versatile building block in organic synthesis .

Benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)- demonstrates notable biological activity as a selective modulator of PPARγ. It has been shown to enhance insulin sensitivity and lower blood glucose levels in type II diabetes models by improving the body's response to insulin . Furthermore, its unique structure allows for brain penetration, which is advantageous for targeting central nervous system-related disorders .

The synthesis of benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)- typically involves multi-step organic synthesis techniques. Key steps may include:

- Formation of the Quinoline Derivative: Starting from appropriate anilines and using cyclization methods.

- Chlorination: Employing chlorinating agents to introduce dichloro groups at specific positions on the aromatic rings.

- Sulfonamide Formation: Reaction of the synthesized intermediate with sulfonyl chloride to form the final sulfonamide product.

These synthetic pathways are designed to ensure high yields and purity of the target compound while minimizing by-products .

Benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)- has several applications:

- Pharmaceutical Development: As a PPARγ modulator, it is being explored for its potential in treating metabolic disorders such as diabetes and obesity.

- Research Tool: It serves as a valuable compound in biochemical research for studying PPARγ pathways and their implications in various diseases.

- Potential Neuroprotective Agent: Due to its ability to penetrate the blood-brain barrier, it may have applications in neurodegenerative disease research .

Studies have indicated that benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)- interacts selectively with PPARγ receptors. Its binding affinity has been quantified using various assays such as enzyme-linked immunosorbent assays (ELISA) and radiolabeled ligand binding studies. The compound exhibits a high selectivity profile compared to other nuclear hormone receptors, suggesting its potential for targeted therapies with fewer side effects .

Several compounds share structural similarities with benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)-. Here are some notable examples:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Rosiglitazone | Thiazolidinedione structure | Strong PPARγ agonist but associated with cardiovascular risks |

| Pioglitazone | Thiazolidinedione structure | Similar mechanism but different side effect profile |

| Ibrigamap | Contains sulfonamide and quinoline moieties | Non-thiazolidinedione with selective PPARγ modulation |

Benzenesulfonamide stands out due to its unique combination of chlorinated aromatic rings and quinoline oxygen functionality that enhances its pharmacological profile while potentially reducing adverse effects associated with traditional PPARγ agonists like thiazolidinediones .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

Other CAS

Wikipedia

Dates

2: Sahebkar A, Chew GT, Watts GF. New peroxisome proliferator-activated receptor agonists: potential treatments for atherogenic dyslipidemia and non-alcoholic fatty liver disease. Expert Opin Pharmacother. 2014 Mar;15(4):493-503. doi: 10.1517/14656566.2014.876992. Epub 2014 Jan 16. Review. PubMed PMID: 24428677.

3: Taygerly JP, McGee LR, Rubenstein SM, Houze JB, Cushing TD, Li Y, Motani A, Chen JL, Frankmoelle W, Ye G, Learned MR, Jaen J, Miao S, Timmermans PB, Thoolen M, Kearney P, Flygare J, Beckmann H, Weiszmann J, Lindstrom M, Walker N, Liu J, Biermann D, Wang Z, Hagiwara A, Iida T, Aramaki H, Kitao Y, Shinkai H, Furukawa N, Nishiu J, Nakamura M. Discovery of INT131: a selective PPARγ modulator that enhances insulin sensitivity. Bioorg Med Chem. 2013 Feb 15;21(4):979-92. doi: 10.1016/j.bmc.2012.11.058. Epub 2012 Dec 10. PubMed PMID: 23294830.

4: Lee DH, Huang H, Choi K, Mantzoros C, Kim YB. Selective PPARγ modulator INT131 normalizes insulin signaling defects and improves bone mass in diet-induced obese mice. Am J Physiol Endocrinol Metab. 2012 Mar 1;302(5):E552-60. doi: 10.1152/ajpendo.00569.2011. Epub 2012 Jan 3. PubMed PMID: 22215652; PubMed Central PMCID: PMC4116349.

5: Yew T, Toh SA, Millar JS. Selective peroxisome proliferator-activated receptor-γ modulation to reduce cardiovascular risk in patients with insulin resistance. Recent Pat Cardiovasc Drug Discov. 2012 Apr;7(1):33-41. Review. PubMed PMID: 22044303.

6: Croasdell G. American Diabetes Association--70th scientific sessions--research on novel therapeutics: part 1. IDrugs. 2010 Sep;13(9):595-7. PubMed PMID: 20799136.

7: Dunn FL, Higgins LS, Fredrickson J, DePaoli AM; INT131-004 study group. Selective modulation of PPARγ activity can lower plasma glucose without typical thiazolidinedione side-effects in patients with Type 2 diabetes. J Diabetes Complications. 2011 May-Jun;25(3):151-8. doi: 10.1016/j.jdiacomp.2010.06.006. Epub 2010 Aug 23. PubMed PMID: 20739195.

8: Higgins LS, Depaoli AM. Selective peroxisome proliferator-activated receptor gamma (PPARgamma) modulation as a strategy for safer therapeutic PPARgamma activation. Am J Clin Nutr. 2010 Jan;91(1):267S-272S. doi: 10.3945/ajcn.2009.28449E. Epub 2009 Nov 11. Review. PubMed PMID: 19906796.

9: Kim MK, Chae YN, Kim HS, Choi SH, Son MH, Kim SH, Kim JK, Moon HS, Park SK, Shin YA, Kim JG, Lee CH, Lim JI, Shin CY. PAR-1622 is a selective peroxisome proliferator-activated receptor gamma partial activator with preserved antidiabetic efficacy and broader safety profile for fluid retention. Arch Pharm Res. 2009 May;32(5):721-7. doi: 10.1007/s12272-009-1511-8. Epub 2009 May 27. PubMed PMID: 19471887.

10: Motani A, Wang Z, Weiszmann J, McGee LR, Lee G, Liu Q, Staunton J, Fang Z, Fuentes H, Lindstrom M, Liu J, Biermann DH, Jaen J, Walker NP, Learned RM, Chen JL, Li Y. INT131: a selective modulator of PPAR gamma. J Mol Biol. 2009 Mar 13;386(5):1301-11. PubMed PMID: 19452630.

11: Kintscher U, Goebel M. INT-131, a PPARgamma agonist for the treatment of type 2 diabetes. Curr Opin Investig Drugs. 2009 Apr;10(4):381-7. Review. PubMed PMID: 19337960.